molecular formula C12H14N2O2 B12348182 2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid

2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid

Cat. No.: B12348182
M. Wt: 218.25 g/mol
InChI Key: SRDWJVSJYKYBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted hydrazine with a ketone or aldehyde, followed by cyclization to form the indazole ring . The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,5,9b-Hexahydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under appropriate conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted indazole derivatives .

Mechanism of Action

The mechanism of action of 2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2,3,3a,4,5,9b-hexahydro-1H-benzo[g]indazole-3-carboxylic acid

InChI

InChI=1S/C12H14N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4,9-11,13-14H,5-6H2,(H,15,16)

InChI Key

SRDWJVSJYKYBSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3C1C(NN3)C(=O)O

Origin of Product

United States

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